2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 898421-55-1
VCID: VC4152830
InChI: InChI=1S/C20H16ClN3O6S/c1-30-19-12-14(24(26)27)8-11-18(19)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25)
SMILES: COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C20H16ClN3O6S
Molecular Weight: 461.87

2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide

CAS No.: 898421-55-1

Cat. No.: VC4152830

Molecular Formula: C20H16ClN3O6S

Molecular Weight: 461.87

* For research use only. Not for human or veterinary use.

2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide - 898421-55-1

Specification

CAS No. 898421-55-1
Molecular Formula C20H16ClN3O6S
Molecular Weight 461.87
IUPAC Name 2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxy-4-nitrophenyl)benzamide
Standard InChI InChI=1S/C20H16ClN3O6S/c1-30-19-12-14(24(26)27)8-11-18(19)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25)
Standard InChI Key SFUINKYZAUBLPR-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound belonging to the sulfonamide class, which is known for its diverse biological activities. This compound has been referenced in patent literature, highlighting its potential therapeutic applications, particularly in the treatment of cancer and inflammation.

Synthesis Methods

MethodDescription
Condensation ReactionInvolves the reaction of a sulfonamide with an amine in the presence of a coupling agent.
Coupling ReactionsUtilizes catalysts to facilitate the formation of the desired bonds between functional groups.

Mechanism of Action and Biological Activities

The mechanism of action for 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide likely involves the modulation of cellular pathways, potentially leading to apoptosis in cancer cells or affecting neurodegeneration pathways. Experimental data from biological assays are crucial for understanding how this compound interacts with cellular targets.

Potential Applications

  • Cancer Treatment: Exhibits potential therapeutic properties against cancer cells.

  • Inflammation: May have anti-inflammatory effects, contributing to its therapeutic profile.

Characterization Techniques

Characterization of 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide involves several analytical techniques:

TechniquePurpose
NMR SpectroscopyProvides detailed structural information.
Mass SpectrometryUsed for molecular weight determination and purity assessment.
X-ray CrystallographyOffers insights into the compound's crystal structure and molecular arrangement.

Research Findings and Future Directions

Research on 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide is ongoing, with a focus on optimizing its synthesis and understanding its biological activities. Computational chemistry methods, such as molecular modeling, are employed to predict its reactivity and binding interactions.

Future Research Directions

  • Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.

  • Biological Assays: Conducting comprehensive biological assays to elucidate its therapeutic potential.

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